methyl 2-(8-fluoroquinolin-4-yl)acetate
Description
Methyl 2-(8-fluoroquinolin-4-yl)acetate (CAS: 2111291-74-6) is a quinoline derivative with the molecular formula C₁₂H₁₀FNO₂ and a molecular weight of 219.22 g/mol . The compound features a fluorine atom at position 8 of the quinoline ring and a methyl ester group at position 4 (Figure 1). It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes.
Properties
CAS No. |
2111291-74-6 |
|---|---|
Molecular Formula |
C12H10FNO2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(8-fluoroquinolin-4-yl)acetate typically involves the reaction of 8-fluoroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(8-fluoroquinolin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction could produce quinoline alcohols .
Scientific Research Applications
Chemistry: Methyl 2-(8-fluoroquinolin-4-yl)acetate is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Quinoline derivatives, including those synthesized from this compound, have shown significant biological activities such as antibacterial, antimalarial, and anticancer properties . These compounds are studied for their potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require the unique properties of fluorinated quinolines .
Mechanism of Action
The mechanism of action of methyl 2-(8-fluoroquinolin-4-yl)acetate and its derivatives involves interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Methyl 2-(8-fluoroquinolin-4-yl)acetate and Analogs
Key Observations :
- Fluorine Substitution : The 8-fluoro group is conserved in several analogs (e.g., ), enhancing electronic effects and metabolic stability.
- Ester vs. Amide/Acid : The methyl ester in the target compound offers better lipophilicity compared to the acetic acid derivative but may hydrolyze more readily than the acetamide .
Key Observations :
- Lipophilicity : The trifluoromethyl analog (LogP ~3.8) is significantly more lipophilic than the target compound, favoring blood-brain barrier penetration.
- Synthetic Complexity : Multicomponent reactions (e.g., ) simplify synthesis of fused-ring systems, while SHELX-based crystallography aids in structural validation of trifluoromethyl derivatives .
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